dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate

Local anesthetics lipophilicity QSAR

The compound designated WIN 3502 (CAS 100811-78-7) is the dihydrogen phosphate salt of 3-piperidin-1-ylpropyl 4-amino-2-butoxybenzoate, a synthetic small molecule originally developed under the Sterling-Winthrop research code system. It belongs to the ester-type local anesthetic class, characterized by a 4-amino-2-butoxybenzoic acid core esterified with a 3-piperidinopropanol moiety and formulated as a phosphate salt (molecular formula C₁₉H₃₃N₂O₇P; MW 432.45 g/mol).

Molecular Formula C19H33N2O7P
Molecular Weight 432.4 g/mol
CAS No. 100811-78-7
Cat. No. B13741126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate
CAS100811-78-7
Molecular FormulaC19H33N2O7P
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)N)C(=O)OCCC[NH+]2CCCCC2.OP(=O)(O)[O-]
InChIInChI=1S/C19H30N2O3.H3O4P/c1-2-3-13-23-18-15-16(20)8-9-17(18)19(22)24-14-7-12-21-10-5-4-6-11-21;1-5(2,3)4/h8-9,15H,2-7,10-14,20H2,1H3;(H3,1,2,3,4)
InChIKeyJERWAZWOGZRFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WIN 3502 (CAS 100811-78-7): Structural Identity, Physicochemical Profile, and Procurement Baseline for the Dihydrogen Phosphate Salt of 3-Piperidin-1-ylpropyl 4-Amino-2-butoxybenzoate


The compound designated WIN 3502 (CAS 100811-78-7) is the dihydrogen phosphate salt of 3-piperidin-1-ylpropyl 4-amino-2-butoxybenzoate, a synthetic small molecule originally developed under the Sterling-Winthrop research code system [1]. It belongs to the ester-type local anesthetic class, characterized by a 4-amino-2-butoxybenzoic acid core esterified with a 3-piperidinopropanol moiety and formulated as a phosphate salt (molecular formula C₁₉H₃₃N₂O₇P; MW 432.45 g/mol) . Its free base form (CAS 100811-77-6; C₁₉H₃₀N₂O₃; MW 334.5 g/mol) has a computed XLogP3 of 3.4 [2]. The closest structural analogs are ambucaine (WIN 3706), which shares the identical 4-amino-2-butoxybenzoic acid pharmacophore but employs a diethylaminoethyl side chain in place of the piperidinopropyl group, and pribecaine (RG-1812), which retains the piperidinopropyl ester linkage but replaces the amino-butoxy-substituted ring with a 3-methoxybenzoate core [3][4].

Why Generic Substitution of WIN 3502 (CAS 100811-78-7) With Other 4-Amino-2-butoxybenzoate Esters or Piperidinopropyl Benzoates Is Not Scientifically Supported


Within the 4-amino-2-butoxybenzoate ester family, three structurally distinct sub-classes exist based on the aminoalcohol moiety: piperidinopropyl esters (WIN 3502), diethylaminoethyl esters (ambucaine/WIN 3706), and dimethylaminoethyl esters (CAS 104068-16-8) [1]. The piperidine ring of WIN 3502 is a saturated six-membered cyclic tertiary amine with a conjugate acid pKₐ of approximately 10–11, compared to approximately 8–9 for the acyclic diethylamino group in ambucaine [2]. This difference in basicity and steric bulk alters the ionized-to-unionized ratio at physiological pH, which is a critical determinant of local anesthetic onset, tissue penetration, and duration of action at the sodium channel [2]. Conversely, among compounds sharing the piperidinopropyl ester linkage, the presence of the 4-amino-2-butoxy substitution on the aromatic ring in WIN 3502 (versus 3-methoxy in pribecaine) changes hydrogen-bonding capacity (4 H-bond donors vs. 0 in pribecaine), lipophilicity (computed XLogP3 3.4 vs. approximately 3.0 for pribecaine), and polar surface area (TPSA 64.8 Ų for free base vs. 38.8 Ų for pribecaine) [3][4]. These physicochemical divergences make direct functional interchange unsupported without compound-specific pharmacological data.

Quantitative Evidence Guide for WIN 3502 (CAS 100811-78-7): Physicochemical Differentiation From Closest Structural Analogs


Lipophilicity Comparison: WIN 3502 Free Base vs. Pribecaine and Unsubstituted Piperidinopropyl 4-Aminobenzoate

The free base of WIN 3502 (3-piperidin-1-ylpropyl 4-amino-2-butoxybenzoate) has a computed XLogP3 of 3.4 [1]. This is attributable to the 2-butoxy substituent on the aromatic ring, which adds approximately 1.5 log units relative to pribecaine (3-piperidin-1-ylpropyl 3-methoxybenzoate; estimated XLogP3 ~3.0) and approximately 1.0 log unit relative to 3-piperidin-1-ylpropyl 4-aminobenzoate (estimated XLogP3 ~2.4) [2][3]. Increased lipophilicity in the local anesthetic class is associated with enhanced tissue penetration and membrane partitioning, though the precise quantitative relationship for WIN 3502 has not been published in primary literature.

Local anesthetics lipophilicity QSAR physicochemical profiling

Polar Surface Area and Hydrogen-Bonding Capacity: WIN 3502 vs. Pribecaine

The free base of WIN 3502 has a topological polar surface area (TPSA) of 64.8 Ų with one hydrogen-bond donor (the 4-amino group) and five hydrogen-bond acceptors [1]. In contrast, pribecaine has a TPSA of 38.8 Ų with zero hydrogen-bond donors and four acceptors [2]. The phosphate salt form (CAS 100811-78-7) further increases TPSA to 143 Ų with four hydrogen-bond donors and eight acceptors [3]. This difference of 26.0 Ų in TPSA (free base comparison) indicates that WIN 3502 presents significantly greater polarity and hydrogen-bonding potential, which may affect solubility, protein binding, and permeability characteristics.

Local anesthetics polar surface area hydrogen bonding drug design

Boiling Point and Flash Point: Physicochemical Stability Indicators for Handling and Formulation

WIN 3502 (dihydrogen phosphate salt) exhibits a boiling point of 493.5°C at 760 mmHg and a flash point of 252.2°C as reported in its supplier specification . These values indicate high thermal stability relative to typical small-molecule local anesthetics. For reference, procaine hydrochloride has a melting point of 153–156°C and decomposes before boiling, while lidocaine hydrochloride melts at 74–79°C and boils at 350–370°C [1]. The substantially higher boiling point of WIN 3502 reflects its ionic phosphate salt character and higher molecular weight (432.45 g/mol), which may confer advantages in thermal processing and long-term storage stability.

Physicochemical properties thermal stability formulation science safety data

Molecular Size and Rotatable Bond Count: Differentiation From Ambucaine (WIN 3706)

WIN 3502 (free base) has a molecular weight of 334.5 g/mol with 10 rotatable bonds and a complexity score of 359, compared with ambucaine (WIN 3706; 2-diethylaminoethyl 4-amino-2-butoxybenzoate), which has a molecular weight of 308.4 g/mol with 9 rotatable bonds [1][2]. The additional rotatable bond in WIN 3502 arises from the piperidine ring's propyl linker (3-carbon bridge) versus the ethyl linker (2-carbon bridge) in ambucaine, while the piperidine ring itself introduces a cyclic conformational constraint absent from the acyclic diethylamino group of ambucaine [1].

Molecular complexity rotatable bonds conformational flexibility drug-likeness

Salt Form Advantage: Aqueous Solubility of WIN 3502 Dihydrogen Phosphate vs. Free Base Forms of Analog Compounds

WIN 3502 (CAS 100811-78-7) is supplied as a pre-formed dihydrogen phosphate salt, which is expected to confer significantly higher aqueous solubility compared to the free base (CAS 100811-77-6) or the hydrochloride salt forms of related compounds [1]. The phosphate counterion adds 97.95 g/mol to the molecular weight (432.45 vs. 334.5 g/mol) and introduces three additional hydrogen-bond donor sites and four additional acceptor sites, dramatically increasing polarity (TPSA 143 vs. 64.8 Ų) [1]. In contrast, ambucaine is historically described as the hydrochloride salt (CAS 5870-25-7), while pribecaine is commercially available primarily as the free base [2][3]. Phosphate salts of basic amines generally exhibit superior aqueous solubility and different pH-dependent dissolution profiles compared to hydrochloride salts, which can affect injectable formulation development.

Salt selection aqueous solubility pharmaceutical formulation phosphate salts

Research and Industrial Application Scenarios for WIN 3502 (CAS 100811-78-7) Based on Available Physicochemical Evidence


Pharmacological Tool Compound for Structure-Activity Relationship (SAR) Studies of Ester-Type Local Anesthetics Targeting the Sodium Channel

WIN 3502 occupies a unique position in the SAR space of amino-benzoate local anesthetics, combining the piperidinopropyl ester linker (shared with pribecaine) with the 4-amino-2-butoxy aromatic substitution pattern (shared with ambucaine). This dual structural identity makes WIN 3502 a valuable bridge compound for dissecting the independent contributions of (a) the aminoalcohol moiety (cyclic piperidine vs. acyclic diethylamine) and (b) the aromatic alkoxy substitution (2-butoxy vs. 3-methoxy) to sodium channel binding affinity, onset kinetics, and duration of action. The phosphate salt form (TPSA 143 Ų, 4 HBD) also allows investigation of the effect of salt counterion identity on local anesthetic potency, a parameter often overlooked in standard SAR campaigns [1].

Preformulation and Salt Screening for Injectable or Topical Local Anesthetic Product Development

The available dihydrogen phosphate salt of WIN 3502 offers a distinct starting point for formulation scientists seeking a pre-formed, highly polar salt (TPSA 143 Ų) with predicted good aqueous solubility. The compound's computed lipophilicity (XLogP3 3.4 for the free base) positions it between procaine (XLogP3 ~1.9) and bupivacaine (XLogP3 ~3.6) [1], suggesting potential utility in topical or infiltration anesthesia applications where intermediate lipophilicity is desirable for balanced onset and duration. The high boiling point (493.5°C) and flash point (252.2°C) suggest thermal processing compatibility .

Reference Standard for Analytical Method Development in Quality Control of Piperidinopropyl Ester Local Anesthetics

WIN 3502 (CAS 100811-78-7) serves as a structurally defined reference compound for the development and validation of HPLC, LC-MS, and NMR analytical methods targeting the piperidinopropyl 4-amino-2-butoxybenzoate scaffold. Its well-characterized molecular formula (C₁₉H₃₃N₂O₇P), exact mass (432.20254 Da), canonical SMILES, and InChI Key (JERWAZWOGZRFTL-UHFFFAOYSA-N) [1] provide unambiguous spectral identifiers. The phosphate salt form adds a distinctive ³¹P NMR handle absent from hydrochloride or free base analogs, facilitating quantification in complex matrices .

Computational Modeling and Molecular Docking Studies of Sodium Channel Isoform Selectivity

The combination of a rigid piperidine ring (providing conformational constraint) with 10 rotatable bonds in the butoxy and propyl linker regions makes WIN 3502 an informative test case for molecular dynamics simulations and docking studies investigating ligand-induced conformational changes in voltage-gated sodium channel subtypes. The 4-amino group and 2-butoxy chain provide distinct pharmacophoric features for mapping hydrogen-bonding and hydrophobic sub-pockets that differentiate WIN 3502 from simpler analogs like pribecaine (which lacks the 4-amino group) and ambucaine (which replaces the piperidine with an acyclic amine), enabling computational SAR exploration without requiring proprietary in vivo data [1].

Quote Request

Request a Quote for dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.